molecular formula C14H20N2O3 B5174219 N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide

N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide

Cat. No. B5174219
M. Wt: 264.32 g/mol
InChI Key: WQZWFJVKRFLJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide, also known as A-438079, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. This compound has been found to be a potent and selective antagonist of the P2X7 receptor, a type of ion channel that is involved in the regulation of various physiological processes in the body. In

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide involves the inhibition of the P2X7 receptor, which is a type of ion channel that is involved in the regulation of various physiological processes in the body. This receptor is activated by extracellular ATP, which leads to the opening of the channel and the influx of calcium ions into the cell. N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide binds to the P2X7 receptor and blocks its activation, thereby preventing the influx of calcium ions and the subsequent downstream signaling events.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines, such as IL-1β and IL-18, from activated microglia and macrophages. In vivo studies have shown that N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide can reduce pain perception in animal models of chronic pain and neuropathic pain. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high potency and selectivity for the P2X7 receptor, which allows for precise modulation of this target in vitro and in vivo. Additionally, this compound has been well-characterized in the literature, with numerous studies demonstrating its efficacy and safety in various experimental models. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which could have even greater therapeutic potential for the treatment of neurological disorders. Additionally, there is a need for further studies to elucidate the precise mechanisms of action of N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide, particularly in the context of its neuroprotective effects. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in human clinical trials, which could pave the way for its use as a therapeutic agent in the future.

Synthesis Methods

The synthesis of N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide involves the reaction of tert-butylamine with 4-ethoxybenzoyl chloride, followed by the addition of ethylenediamine. The resulting product is then purified through recrystallization to obtain a white crystalline powder. This method has been well-established in the literature and has been used in numerous studies to obtain high-quality samples of N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide.

Scientific Research Applications

N-(tert-butyl)-N'-(4-ethoxyphenyl)ethanediamide has been extensively researched for its potential applications in the field of neuroscience. It has been found to be a potent and selective antagonist of the P2X7 receptor, which is involved in the regulation of various physiological processes in the body, including inflammation, pain perception, and neuronal signaling. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and Alzheimer's disease.

properties

IUPAC Name

N'-tert-butyl-N-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-5-19-11-8-6-10(7-9-11)15-12(17)13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZWFJVKRFLJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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